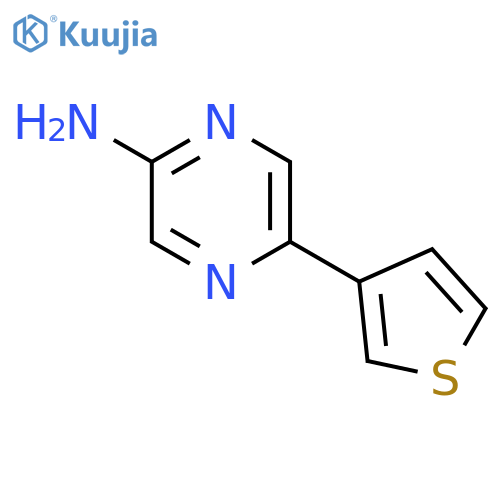Cas no 710323-21-0 (5-(Thiophen-3-yl)pyrazin-2-amine)

710323-21-0 structure
商品名:5-(Thiophen-3-yl)pyrazin-2-amine
5-(Thiophen-3-yl)pyrazin-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(Thiophen-3-yl)pyrazin-2-amine
- 5-(3-Thienyl)-2-pyrazinamine
- 5-thiophen-3-ylpyrazin-2-amine
- 5-thiophen-3-yl-pyrazin-2-ylamine
- TVLIZLWEJGLKAS-UHFFFAOYSA-N
- FT-0723782
- I11191
- SCHEMBL2644971
- DTXSID10470013
- 5-(3-THIENYL)-2-PYRAZINAMINE,95+%
- A1-14184
- 710323-21-0
- AKOS006323473
- DB-074370
-
- インチ: InChI=1S/C8H7N3S/c9-8-4-10-7(3-11-8)6-1-2-12-5-6/h1-5H,(H2,9,11)
- InChIKey: TVLIZLWEJGLKAS-UHFFFAOYSA-N
- ほほえんだ: C1=CSC=C1C2=NC=C(N)N=C2
計算された属性
- せいみつぶんしりょう: 177.03600
- どういたいしつりょう: 177.03606841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 80Ų
じっけんとくせい
- PSA: 80.04000
- LogP: 2.36850
5-(Thiophen-3-yl)pyrazin-2-amine セキュリティ情報
5-(Thiophen-3-yl)pyrazin-2-amine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-(Thiophen-3-yl)pyrazin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM168838-1g |
5-(thiophen-3-yl)pyrazin-2-amine |
710323-21-0 | 95% | 1g |
$563 | 2024-07-24 | |
| A2B Chem LLC | AH21787-500mg |
5-(Thiophen-3-yl)pyrazin-2-amine |
710323-21-0 | > 95% | 500mg |
$1090.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650952-5g |
5-(Thiophen-3-yl)pyrazin-2-amine |
710323-21-0 | 98% | 5g |
¥13297.00 | 2024-05-02 | |
| Alichem | A099002344-1g |
5-(Thiophen-3-yl)pyrazin-2-amine |
710323-21-0 | 95% | 1g |
$455.00 | 2023-09-01 | |
| Chemenu | CM168838-1g |
5-(thiophen-3-yl)pyrazin-2-amine |
710323-21-0 | 95% | 1g |
$426 | 2021-08-05 | |
| A2B Chem LLC | AH21787-5g |
5-(Thiophen-3-yl)pyrazin-2-amine |
710323-21-0 | 95% | 5g |
$1203.00 | 2024-04-19 |
5-(Thiophen-3-yl)pyrazin-2-amine 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
710323-21-0 (5-(Thiophen-3-yl)pyrazin-2-amine) 関連製品
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 4964-69-6(5-Chloroquinaldine)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量